![molecular formula C15H14O B12575304 Ethanone, 1-(4-methyl[1,1'-biphenyl]-3-yl)- CAS No. 301806-32-6](/img/structure/B12575304.png)
Ethanone, 1-(4-methyl[1,1'-biphenyl]-3-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanone, 1-(4-methyl[1,1’-biphenyl]-3-yl)-: is an organic compound with the molecular formula C15H14O It is a derivative of acetophenone, where the phenyl group is substituted with a 4-methylbiphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethanone, 1-(4-methyl[1,1’-biphenyl]-3-yl)- typically involves the Friedel-Crafts acylation reaction. This reaction uses acetyl chloride (CH3COCl) and 4-methylbiphenyl as starting materials, with aluminum chloride (AlCl3) as a catalyst. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: In an industrial setting, the production of Ethanone, 1-(4-methyl[1,1’-biphenyl]-3-yl)- follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired outcome.
Análisis De Reacciones Químicas
Types of Reactions: Ethanone, 1-(4-methyl[1,1’-biphenyl]-3-yl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of the corresponding alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl ring, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Electrophilic aromatic substitution using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed:
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
Ethanone, 1-(4-methyl[1,1’-biphenyl]-3-yl)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Ethanone, 1-(4-methyl[1,1’-biphenyl]-3-yl)- involves its interaction with various molecular targets. The carbonyl group in the compound can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the biphenyl moiety can interact with hydrophobic regions of proteins and membranes, affecting their activity and stability.
Comparación Con Compuestos Similares
Acetophenone: A simpler analog with a phenyl group instead of a biphenyl group.
4-Methylacetophenone: Similar structure but with a methyl group on the phenyl ring.
4’-Methyl[1,1’-biphenyl]-4-yl)ethanone: A positional isomer with the methyl group on the 4’ position of the biphenyl ring.
Uniqueness: Ethanone, 1-(4-methyl[1,1’-biphenyl]-3-yl)- is unique due to the presence of the 4-methylbiphenyl group, which imparts distinct chemical and physical properties compared to its simpler analogs. This structural feature enhances its potential for various applications in scientific research and industry.
Propiedades
Número CAS |
301806-32-6 |
|---|---|
Fórmula molecular |
C15H14O |
Peso molecular |
210.27 g/mol |
Nombre IUPAC |
1-(2-methyl-5-phenylphenyl)ethanone |
InChI |
InChI=1S/C15H14O/c1-11-8-9-14(10-15(11)12(2)16)13-6-4-3-5-7-13/h3-10H,1-2H3 |
Clave InChI |
APEPUEHTLOLPQQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)C2=CC=CC=C2)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


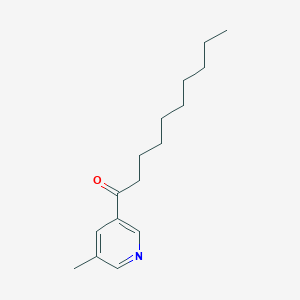
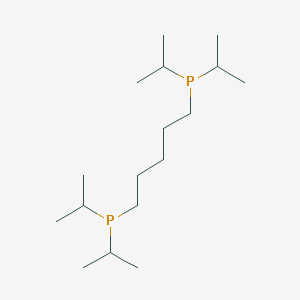
![Benzene, 1-chloro-3-[1,2-dibromo-1-(bromomethyl)ethyl]-](/img/structure/B12575240.png)
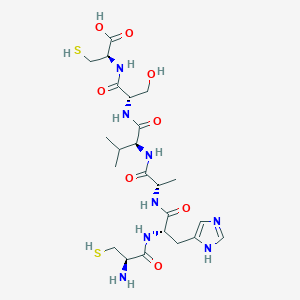
![N,N-Didodecyl-4-[2-(pyridin-4-YL)ethenyl]aniline](/img/structure/B12575249.png)
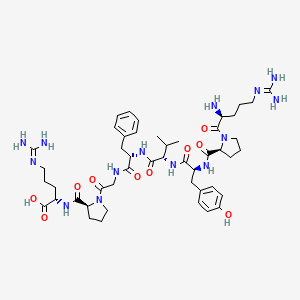

![Benzene, 1-[(1-chloro-2,2-diphenylethenyl)sulfinyl]-4-methyl-](/img/structure/B12575258.png)


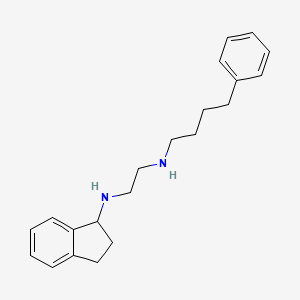
![Acetamide,N-cyclohexyl-2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-methyl-](/img/structure/B12575302.png)
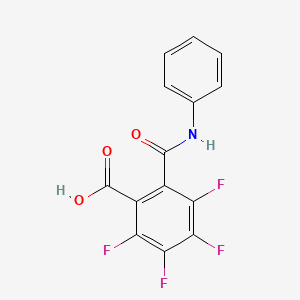
![4-Bromo-3-[hydroxy(4-nitrophenyl)methyl]but-3-en-2-one](/img/structure/B12575306.png)
